![molecular formula C22H24N2O2 B2372258 4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one CAS No. 850193-94-1](/img/structure/B2372258.png)
4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one
Description
4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one is a synthetic organic compound characterized by a chromen-2-one (coumarin) core substituted with a methyl group at the 6-position and a 4-benzylpiperazinylmethyl moiety at the 4-position. Its molecular formula is C₂₃H₂₅N₂O₂, with an average molecular weight of 347.458 g/mol and a single-isotope mass of 347.188529 g/mol . The compound’s ChemSpider ID is 2970820, and its CAS registry number is 877801-48-4 .
Propriétés
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-8-21-20(13-17)19(14-22(25)26-21)16-24-11-9-23(10-12-24)15-18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHCTQALOPEUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322561 | |
Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850193-94-1 | |
Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Starting Materials and Key Intermediates
Coumarin Core Synthesis
The 6-methylchromen-2-one scaffold is typically synthesized via Pechmann condensation, employing 5-methylresorcinol and ethyl acetoacetate under acidic conditions. Concentrated sulfuric acid or polyphosphoric acid catalyzes the cyclization, yielding 6-methylcoumarin-2-one with a methyl group at position 6. Subsequent functionalization at position 4 is critical for introducing the (4-benzylpiperazin-1-yl)methyl group.
Reactive Intermediate Generation
Two key intermediates enable further modification:
- 4-(Chloromethyl)-6-methylchromen-2-one : Chlorination of 4-methyl-6-methylchromen-2-one using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C introduces the chloromethyl group.
- 4-Formyl-6-methylchromen-2-one : Oxidation of 4-(hydroxymethyl)-6-methylchromen-2-one with pyridinium chlorochromate (PCC) in dichloroethane achieves the aldehyde functionality.
Synthetic Methodologies
Nucleophilic Substitution Approach
This two-step method involves chloromethylation followed by displacement with benzylpiperazine.
Step 1: Chloromethylation
4-Methyl-6-methylchromen-2-one undergoes chlorination using SOCl₂ in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds at 60°C for 6 hours, yielding 4-(chloromethyl)-6-methylchromen-2-one with 85% purity.
Step 2: Piperazine Substitution
The chloromethyl intermediate reacts with benzylpiperazine in anhydrous tetrahydrofuran (THF) under reflux. Potassium carbonate (K₂CO₃) acts as a base, facilitating the nucleophilic displacement of chloride. After 12 hours, the product is isolated via column chromatography (ethyl acetate/hexane, 3:7), achieving a 78% yield.
Optimization Insights :
Reductive Amination Approach
This route condenses 4-formyl-6-methylchromen-2-one with benzylpiperazine, followed by reduction.
Step 1: Imine Formation
Benzylpiperazine and the aldehyde intermediate react in methanol at 25°C for 4 hours, forming the imine intermediate. Acetic acid (0.5 equiv.) catalyzes the condensation.
Step 2: Borohydride Reduction
Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine at pH 5–6 (adjusted with acetic acid). The reaction completes within 2 hours, yielding the target compound with 72% efficiency after purification.
Critical Parameters :
Mannich Reaction Approach
A one-pot, three-component reaction introduces the aminomethyl group directly.
Reaction Conditions
4-Methyl-6-methylchromen-2-one, formaldehyde (37% aqueous), and benzylpiperazine react in ethanol at 70°C for 8 hours. Piperidine (10 mol%) catalyzes the Mannich reaction, forming the target compound in 65% yield after recrystallization from ethanol.
Challenges :
Industrial Production Considerations
Scalability and Cost Analysis
Parameter | Nucleophilic Substitution | Reductive Amination | Mannich Reaction |
---|---|---|---|
Yield | 78% | 72% | 65% |
Purity | 92% | 95% | 88% |
Cost per kg (USD) | 1,200 | 1,800 | 950 |
Scalability | High | Moderate | Low |
Key Findings :
Continuous Flow Synthesis
Recent advances adapt the nucleophilic substitution route to continuous flow systems. Using a microreactor with a residence time of 15 minutes, 4-(chloromethyl)-6-methylchromen-2-one and benzylpiperazine achieve 81% conversion at 100°C, reducing batch processing time by 70%.
Comparative Mechanistic Analysis
Reaction Kinetics
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-((4-Benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as oxidoreductases, by forming stable enzyme-inhibitor complexes through hydrophobic interactions . These interactions disrupt the normal function of the enzymes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a class of benzylpiperazine-substituted heterocycles. Key structural analogs include derivatives with variations in the heterocyclic core, substituent positions, and piperazine modifications. Below is a detailed comparison based on synthesis, physicochemical properties, and spectral data:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Flexibility: The chromen-2-one core in the target compound contrasts with cinnoline (e.g., compound 9b ) and chromen-4-one (e.g., 2q ) derivatives. Piperazine modifications significantly alter physicochemical properties. For instance, sulfonamide-piperazine derivatives (e.g., 6l ) show higher molecular weights (~663 g/mol) and melting points (218–220°C) due to increased polarity and hydrogen-bonding capacity.
Lower yields (e.g., 27% for 2q ) are attributed to steric hindrance from bulky substituents (e.g., 4-methoxyphenyl).
Spectral Characterization :
- ¹H NMR data for the target compound’s benzylpiperazine group aligns with analogs (e.g., δ 2.45–3.60 ppm for piperazine protons in 9b ). The chromen-2-one carbonyl signal typically appears at ~160–165 ppm in ¹³C NMR .
- Fluorinated derivatives (e.g., 6l ) exhibit distinct ¹⁹F NMR signals (δ -115 to -117 ppm), confirming para-fluorine substitution.
For example, sulfonamide-piperazine derivatives (e.g., 6l ) are explored as carbonic anhydrase inhibitors, while cinnoline derivatives (e.g., 9b ) show antimicrobial activity.
Activité Biologique
4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives, which are recognized for their diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial and neuropharmacological domains.
Chemical Structure and Properties
The structure of this compound consists of a chromen-2-one core linked to a benzylpiperazine moiety. This unique configuration contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Antibacterial and Antifungal Properties : The compound has demonstrated significant antibacterial and antifungal activity, likely through mechanisms that disrupt essential biochemical pathways in target organisms, such as cell wall synthesis and DNA replication .
- In vitro Studies : Research indicates that this compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi .
-
Neuropharmacological Effects :
- Serotonin Receptor Modulation : The compound has been investigated for its ability to target serotonin receptors, particularly the 5HT1A receptor. It has shown promising subnanomolar activity in modulating these receptors, which are crucial for various neurological functions .
- Potential Anti-anxiety Effects : Given its interaction with serotonin receptors, there is potential for this compound to exhibit anxiolytic effects, as serotonin plays a significant role in mood regulation.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Target Proteins : The compound binds to specific proteins involved in microbial metabolism and neurotransmission, leading to altered physiological responses.
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for the survival of pathogens or neurotransmitter synthesis, thereby reducing their efficacy .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for preparing 4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a benzylpiperazine derivative with a pre-functionalized chromen-2-one scaffold. For example, analogs like 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (from ) were synthesized via nucleophilic substitution or Buchwald-Hartwig amination. Key optimization parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.
- Solvent systems : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
- Temperature control : Reactions often proceed at 80–120°C under inert atmospheres.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures purity .
Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. For example, the benzylpiperazine methyl group typically appears as a singlet at ~3.5–4.0 ppm in -NMR, while the chromen-2-one carbonyl resonates at ~160–165 ppm in -NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error (e.g., [M+H] or [M+Na] peaks).
- X-ray crystallography : Resolve bond angles (e.g., C–N–C angles in piperazine rings range from 105.5° to 112.3°) and confirm stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Analog synthesis : Modify substituents on the benzylpiperazine (e.g., fluorophenyl, methoxyphenyl) and chromen-2-one (e.g., halogenation at position 6) to assess activity changes. demonstrates this approach with fluoro-, chloro-, and bromo-substituted analogs.
- Biological assays : Test against target enzymes (e.g., kinases, GPCRs) or cell lines. For example, evaluate IC values in cancer cell proliferation assays using MTT or ATP-luminescence methods.
- Computational modeling : Use software like Discovery Studio to predict binding affinities to receptors based on molecular docking .
Q. What experimental strategies address stability and degradation challenges during long-term biological assays?
Methodological Answer:
- Sample stabilization : Continuous cooling (4°C) during assays reduces thermal degradation of organic compounds, as shown in ’s wastewater stability study.
- Degradation profiling : Use HPLC with a C18 column and mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) to monitor degradation products (e.g., chromen-2-one hydrolysis products) .
- Light protection : Store solutions in amber vials to prevent photodegradation of the chromen-2-one core.
Q. What analytical methods ensure batch-to-batch consistency and purity in pharmacological studies?
Methodological Answer:
- HPLC-UV/HRMS : Employ gradients of acetonitrile/water (0.1% formic acid) for purity assessment. recommends sodium 1-octanesulfonate buffer (pH 4.6) for ion-pair chromatography of structurally similar compounds.
- Elemental analysis : Verify calculated vs. observed C, H, N ratios (e.g., ±0.4% tolerance) to confirm stoichiometric integrity .
- Residual solvent testing : Use GC-MS to detect traces of DMF or DMSO from synthesis.
Contradictions and Limitations in Current Research
- Synthetic yields : reports yields of 60–85% for analogs, but scalability may vary with substituent bulkiness.
- Biological variability : Chromen-2-one derivatives in show antimicrobial activity, but results may not extrapolate to all cell lines without validation.
- Analytical thresholds : highlights limitations in generalizing degradation data due to simplified experimental matrices.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.